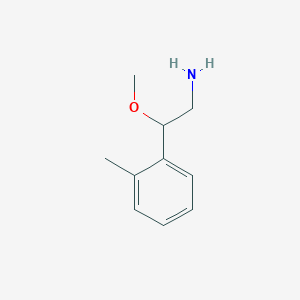

2-Methoxy-2-(o-tolyl)ethanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-2-(2-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYUPSLNKTZNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292885 | |

| Record name | β-Methoxy-2-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104338-28-5 | |

| Record name | β-Methoxy-2-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104338-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methoxy-2-methylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Methoxy-2-(o-tolyl)ethanamine

An Examination of a Novel Phenethylamine Derivative

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Methoxy-2-(o-tolyl)ethanamine, a substituted phenethylamine derivative. Due to the novelty of this specific ortho-tolyl isomer, publicly available experimental data is limited. This document synthesizes available information on closely related analogs and predictive models to offer a foundational understanding for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, potential pharmacological activities based on structural similarities to known psychoactive compounds, and hypothetical experimental protocols for its synthesis and characterization.

Introduction

Substituted phenethylamines are a broad class of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse interactions with the central nervous system. This compound is a unique molecule within this class, characterized by a methoxy group and an ortho-tolyl group attached to the alpha-carbon of the ethylamine side chain. This substitution pattern is anticipated to confer distinct properties compared to its para- and meta-isomers, as well as other related phenethylamines. This guide aims to consolidate the predicted properties and outline potential areas of investigation for this compound.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C10H15NO | |

| Molecular Weight | 165.23 g/mol | |

| Appearance | Predicted to be a colorless oil or waxy solid | Based on similar phenethylamines. |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| pKa | Not available | The primary amine is expected to have a pKa in the range of 9-10. |

| LogP | Not available | The presence of the tolyl and methoxy groups will influence lipophilicity. |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. |

Potential Pharmacological Profile and Signaling Pathways

The pharmacological activity of this compound has not been experimentally determined. However, its structural similarity to other arylcyclohexylamines and phenethylamines suggests potential interactions with several key neurological targets.[1] Arylcyclohexylamines are known to interact with NMDA receptors, dopamine transporters, and mu-opioid receptors.[1]

Hypothetical Signaling Pathway

Based on its structural motifs, this compound could potentially act as a modulator of monoaminergic systems. The following diagram illustrates a hypothetical signaling pathway.

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

As no specific experimental data exists for this compound, this section outlines detailed, hypothetical protocols for its synthesis and analysis, adapted from methodologies for similar compounds.

Synthesis Protocol

A plausible synthetic route, adapted from a patented method for related compounds, is the reductive amination of a corresponding ketone.[2]

Objective: To synthesize this compound.

Materials:

-

1-(o-tolyl)ethan-1-one

-

Methanol

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Sodium hydroxide (1M)

-

Magnesium sulfate

Procedure:

-

Dissolve 1-(o-tolyl)ethan-1-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1M HCl until the pH is ~2.

-

Extract the aqueous layer with diethyl ether to remove unreacted ketone.

-

Basify the aqueous layer to pH ~12 with 1M NaOH.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation or column chromatography.

Characterization Workflow

The following workflow outlines the steps to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound represents an under-explored area of phenethylamine chemistry. While experimental data is currently lacking, this guide provides a foundational framework for its study. The predicted physicochemical properties and potential pharmacological activities suggest a compound with a unique profile that warrants further investigation. The outlined synthetic and characterization protocols offer a starting point for researchers to produce and validate this novel molecule, paving the way for future in-vitro and in-vivo studies to elucidate its biological effects.

References

"2-Methoxy-2-(o-tolyl)ethanamine" CAS number and nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, and a proposed synthetic route for 2-Methoxy-2-(o-tolyl)ethanamine. Due to the absence of this specific molecule in publicly available chemical databases and literature, this document leverages data from the closely related analogue, 2-methoxy-2-phenylethanamine, and established synthetic methodologies for 2-alkoxy-2-arylethanamines. Detailed experimental protocols for a plausible synthesis are provided, along with visualizations of the synthetic workflow and a hypothetical signaling pathway to guide future research.

Nomenclature and Chemical Structure

-

Systematic (IUPAC) Name: 2-Methoxy-2-(2-methylphenyl)ethan-1-amine

-

Common Name: this compound

-

Chemical Formula: C₁₀H₁₅NO

-

Molecular Weight: 165.23 g/mol

Structure:

CAS Number and Analogue Data

A unique CAS (Chemical Abstracts Service) Registry Number for this compound could not be identified in the searched databases. This suggests the compound is not well-documented or may not have been previously synthesized and registered.

For comparative purposes, this guide utilizes data from the structurally similar compound, 2-methoxy-2-phenylethanamine .

-

Analogue: 2-Methoxy-2-phenylethanamine

-

CAS Number: 3490-79-7[1]

Quantitative Physicochemical Data (for Analogue)

The following table summarizes the computed physicochemical properties of the analogue, 2-methoxy-2-phenylethanamine. These values can serve as an estimation for the properties of this compound.

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 151.099714038 Da | PubChem[1] |

| Topological Polar Surface Area | 35.3 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the methoxyamination of 2-vinyltoluene (o-methylstyrene), followed by the deprotection of the amine. The following protocol is adapted from a general procedure for the synthesis of 2-Alkoxy-N-protected phenethylamines[2].

Proposed Synthetic Pathway

Diagram 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(p-Toluenesulfonyl)-2-methoxy-2-(o-tolyl)ethanamine

This procedure is adapted from a copper-catalyzed methoxyamination of styrenes[2].

-

Materials:

-

2-Vinyltoluene (o-methylstyrene)

-

Copper(II) tetrafluoroborate hydrate (Cu(BF₄)₂·H₂O)

-

Neocuproine

-

[N-(p-Tolylsulfonyl)imino]phenyliodinane (PhI=NTs)

-

Molybdenum hexacarbonyl (Mo(CO)₆)

-

Methanol (anhydrous)

-

1,2-Dichloroethane (anhydrous)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for elution)

-

-

Procedure:

-

To a 10 mL vial, add Cu(BF₄)₂·H₂O (0.1 mmol, 24 mg) and neocuproine (0.1 mmol, 21 mg).

-

Add 3.0 mL of anhydrous 1,2-dichloroethane and stir the mixture for 3 minutes.

-

Add PhI=NTs (1.5 mmol, 560 mg) to the suspension and continue stirring for another 3 minutes.

-

Add anhydrous methanol (10.0 mmol, 405 µL).

-

Add 2-vinyltoluene (1.0 mmol, 118 mg) and Mo(CO)₆ (0.25 mmol, 65 mg) to the reaction mixture.

-

Heat the mixture in an oil bath at 70°C for 15-30 minutes. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and add it to 5.0 g of silica gel.

-

Remove the solvent under reduced pressure.

-

Place the silica gel with the adsorbed crude product on top of a chromatography column.

-

Elute the column with a gradient of petroleum ether/ethyl acetate (e.g., starting from 9:1) to isolate the N-protected product.

-

Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

-

Step 2: Deprotection of the N-Tosyl Group

The removal of the p-toluenesulfonyl (tosyl) protecting group can be achieved under various conditions.

-

Method A: Reductive Cleavage (Sodium in liquid ammonia)

-

Dissolve the N-tosylated product from Step 1 in anhydrous tetrahydrofuran and cool the solution to -78°C.

-

Add condensed, dry liquid ammonia.

-

Add small pieces of sodium metal until a persistent blue color is observed.

-

Stir the reaction at -78°C for 1-2 hours.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by distillation or column chromatography.

-

-

Method B: Acidic Cleavage (HBr in acetic acid with phenol)

-

Dissolve the N-tosylated product in a solution of HBr in acetic acid.

-

Add phenol as a scavenger.

-

Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into ice water.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 12.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the desired amine.

-

Potential Biological Activity and Signaling Pathways

The structural motif of this compound, a phenethylamine derivative, suggests potential interactions with biological systems, particularly the central nervous system. Arylcyclohexylamines and related phenethylamines are known to interact with various receptors and transporters[3]. A hypothetical signaling pathway where this compound could be investigated is its potential modulation of monoamine neurotransmitter systems.

Diagram 2: Potential points of interaction for this compound in monoaminergic systems.

Conclusion

This technical guide provides a foundational resource for the synthesis and study of this compound. While direct experimental data for this compound is currently unavailable, the provided analogue data and detailed, adapted synthetic protocols offer a robust starting point for researchers. The proposed synthetic route is based on well-established, modern organometallic chemistry. Further research is required to synthesize and characterize this novel compound and to explore its potential biological activities.

References

In-depth Technical Guide: 2-Methoxy-2-(o-tolyl)ethanamine

Foreword for Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide on the mechanism of action of 2-Methoxy-2-(o-tolyl)ethanamine. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is currently no specific information available on the mechanism of action, pharmacological targets, quantitative data, or detailed experimental protocols for this particular compound.

The search results primarily yielded information on structurally related but distinct molecules, such as various phenoxyethanamine and other substituted ethylamine derivatives. For instance, information was found on the synthesis and anti-ulcer activities of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, the preparation of 2-methoxy ethylamine, and properties of compounds like N,N-Dimethyl-2-(phenyl(o-tolyl)methoxy)ethanamine and 2-(2-Methoxyphenoxy)ethylamine.[1][2][3][4][5][6] These compounds, while sharing some structural motifs with this compound, have different substitution patterns that would significantly alter their pharmacological profiles.

Given the absence of data, this guide cannot provide the requested in-depth analysis, data tables, or visualizations related to the mechanism of action of this compound. The following sections are therefore included to outline the standard methodologies and theoretical frameworks that would be employed in the investigation of a novel compound of this nature. This is intended to provide a foundational template for researchers who may be synthesizing or beginning to characterize this compound.

Section 1: Hypothetical Target Identification and Initial Screening

The initial investigation into the mechanism of action of a novel compound like this compound would begin with identifying its potential biological targets. Based on its structural similarity to known psychoactive compounds, particularly arylcyclohexylamines, initial screening would likely focus on receptors and transporters involved in neurotransmission.[7]

Key Potential Target Classes:

-

NMDA Receptors: Arylcyclohexylamines are well-known antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7]

-

Monoamine Transporters: Inhibition of dopamine, norepinephrine, and serotonin transporters is a common mechanism for many central nervous system (CNS) active compounds.

-

Sigma Receptors (σ1 and σ2): These receptors are known to be targets for a wide range of synthetic compounds and play a role in modulating various neurotransmitter systems.

-

Opioid Receptors (μ, δ, κ): Some arylcyclohexylamines exhibit activity at opioid receptors.[7]

Experimental Protocol: Radioligand Binding Assays

A standard approach to determine the binding affinity of a compound to a panel of receptors and transporters is through competitive radioligand binding assays.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a range of CNS targets.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor or transporter of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or from rodent brain tissue.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Radioligand: A specific radiolabeled ligand with known high affinity for the target is selected.

-

Competition Assay:

-

A fixed concentration of the radioligand is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand.

-

-

Incubation and Termination: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Quantitative Data

Should such experiments be conducted, the data would be presented as follows:

| Target | Radioligand | Ki (nM) of this compound |

| NMDA Receptor | [3H]MK-801 | Data Not Available |

| Dopamine Transporter | [3H]WIN 35,428 | Data Not Available |

| Serotonin Transporter | [3H]Citalopram | Data Not Available |

| Norepinephrine Transporter | [3H]Nisoxetine | Data Not Available |

| σ1 Receptor | --INVALID-LINK---Pentazocine | Data Not Available |

| σ2 Receptor | [3H]DTG | Data Not Available |

| μ-Opioid Receptor | [3H]DAMGO | Data Not Available |

Section 2: Functional Activity and Signaling Pathways

Once primary binding targets are identified, the next step is to determine the functional activity of this compound at these targets (i.e., whether it acts as an agonist, antagonist, or modulator).

Experimental Protocol: In Vitro Functional Assays

The specific functional assay depends on the target identified.

Example for a G-protein coupled receptor (GPCR) target:

Objective: To determine the efficacy (Emax) and potency (EC50) of this compound at a hypothetical GPCR target.

Methodology:

-

Cell Culture: A cell line stably expressing the GPCR of interest is used.

-

Assay Principle: The assay measures the accumulation of a second messenger (e.g., cAMP for Gs or Gi coupled receptors, or intracellular Ca2+ for Gq coupled receptors) in response to compound stimulation.

-

Agonist Mode: Cells are treated with increasing concentrations of this compound, and the second messenger levels are measured.

-

Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before being stimulated with a known agonist at its EC80 concentration.

-

Detection: Second messenger levels are quantified using techniques such as FRET-based biosensors, fluorescence imaging plate readers (FLIPR), or enzyme-linked immunosorbent assays (ELISA).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists). The Schild analysis can be used for antagonists to determine the pA2 value.

Visualization of a Hypothetical Signaling Pathway

If this compound were found to be an antagonist at a Gi-coupled receptor, the workflow to determine this could be visualized as follows:

Caption: Workflow for determining antagonist activity at a Gi-coupled receptor.

If this compound were an NMDA receptor antagonist, a hypothetical signaling pathway diagram would look like this:

Caption: Postulated mechanism of NMDA receptor channel blockade.

Conclusion

While a detailed analysis of the mechanism of action for this compound is not possible due to the current lack of published research, this guide provides a framework for how such an investigation would be structured. The protocols and hypothetical data tables outlined herein represent the standard methodologies that would be applied in the fields of pharmacology and drug discovery to characterize a novel psychoactive compound. Future research is required to elucidate the specific biological activities of this compound. Researchers are encouraged to use this document as a methodological guide for their investigations.

References

- 1. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103936599A - Preparation method of 2-methoxy ethylamine - Google Patents [patents.google.com]

- 3. a2bchem.com [a2bchem.com]

- 4. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

- 5. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]

- 7. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Potential Biological Activity of 2-Methoxy-2-(o-tolyl)ethanamine

Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases reveals no specific studies detailing the biological activity, pharmacology, or toxicology of the compound 2-Methoxy-2-(o-tolyl)ethanamine. Therefore, this document serves as a theoretical guide for researchers, scientists, and drug development professionals. The potential biological activities discussed herein are extrapolated from the well-established structure-activity relationships (SAR) of structurally similar compounds, namely phenethylamine derivatives.

Structural Analysis and Potential Pharmacological Profile

This compound belongs to the broad class of phenethylamines, a scaffold found in numerous endogenous neurotransmitters, hormones, and a wide array of psychoactive substances.[1] Its structure suggests potential interactions with monoamine neurotransmitter systems in the central nervous system (CNS).

The key structural features and their potential implications are:

-

Phenethylamine Backbone: This core structure is a powerful pharmacophore that often imparts activity at monoamine transporters (dopamine, norepinephrine, and serotonin) and G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.

-

α-Methoxy Group: The presence of a methoxy group on the ethylamine sidechain (alpha to the amine) is a less common substitution compared to ring substitutions. This modification will likely influence the compound's polarity, metabolic stability, and interaction with receptor binding pockets. For instance, in one study on phenethylamine derivatives, a methoxy group on the ethylamine chain did not significantly impact binding affinity for the 5-HT2A receptor.[2]

-

ortho-Tolyl Group: The substitution of the phenyl ring with a tolyl (methylphenyl) group at the ortho position introduces steric bulk. This will significantly influence how the molecule fits into receptor binding sites, potentially conferring selectivity for certain receptor subtypes over others. The related compound, 2-(p-Tolyl)ethylamine, is known to readily cross the blood-brain barrier, suggesting that the tolyl moiety is compatible with CNS penetration.[]

Based on these features, this compound could potentially exhibit properties as a CNS stimulant, psychedelic, or antidepressant, depending on its specific affinities and efficacies at various neuronal targets.[1]

Potential Molecular Targets

The primary molecular targets for phenethylamine derivatives are typically:

-

Serotonin (5-HT) Receptors: The 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C) are common targets for psychedelic phenethylamines.[2][4][5] Agonism at the 5-HT₂ₐ receptor is a hallmark of classic hallucinogens.[2][4][5] N-benzyl substitution on phenethylamines has been shown to dramatically increase 5-HT₂ₐ receptor affinity and functional activity.[6]

-

Dopamine (DA) Transporter (DAT) and Receptors: Many phenethylamines, like amphetamine, are potent dopamine reuptake inhibitors and releasing agents, leading to stimulant effects.[7]

-

Norepinephrine (NE) Transporter (NET): Inhibition of norepinephrine reuptake is another common mechanism for stimulant phenethylamines.

-

Trace Amine-Associated Receptors (TAARs): These receptors are activated by endogenous trace amines, including phenethylamine itself, and are involved in modulating monoaminergic neurotransmission.

Given the structural novelty of this compound, its specific receptor affinity profile is unpredictable without experimental data.

Quantitative Data from Structurally Related Analogs

No quantitative data exists for this compound. However, to provide context for the potential range of activities within the phenethylamine class, the following table summarizes binding affinities (Ki) of various substituted phenethylamines at human serotonin receptors. This data is illustrative and does not represent predicted values for the target compound.

| Compound | 4-Position Substituent | N-Benzyl Substituent | 5-HT₂ₐ Ki (nM) | 5-HT₂C Ki (nM) |

| 1a | Br | H | 4.9 | 4.3 |

| 1b | Br | 2-Methoxybenzyl | 0.074 | 6.7 |

| 1c | Br | 3-Methoxybenzyl | 0.22 | 2.1 |

| 1d | Br | 4-Methoxybenzyl | 0.35 | 3.6 |

| 6a | CN | H | 120 | 25 |

| 6b | CN | 2-Methoxybenzyl | 1.2 | 110 |

| 8a | I | H | 3.9 | 4.3 |

| 8b | I | 2-Methoxybenzyl | 0.29 | 2.0 |

Data extracted from Braden et al. (2006) and subsequent related publications on N-benzyl phenethylamines. The table demonstrates how substitutions on the phenethylamine scaffold can modulate receptor affinity over several orders of magnitude.

Proposed Experimental Protocols for Biological Characterization

For a novel chemical entity like this compound, a systematic approach to characterizing its biological activity is required. The following outlines a potential experimental workflow.

4.1 Primary Screening: Receptor Binding Assays

-

Objective: To determine the binding affinity of the compound for a panel of CNS targets.

-

Methodology:

-

Target Panel: A comprehensive panel of receptors and transporters, including but not limited to: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, D₁, D₂, DAT, NET, and SERT.

-

Assay Type: Radioligand binding competition assays.

-

Procedure: a. Prepare cell membranes expressing the receptor of interest. b. Incubate the membranes with a known radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) and varying concentrations of the test compound (this compound). c. After reaching equilibrium, separate bound from free radioligand by rapid filtration. d. Quantify the bound radioactivity using liquid scintillation counting. e. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

4.2 Secondary Screening: Functional Assays

-

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) of the compound at the primary targets identified in the binding assays.

-

Methodology (Example for a GPCR like 5-HT₂ₐ):

-

Assay Type: Calcium flux assay using a fluorescent calcium indicator (e.g., Fluo-4). The 5-HT₂ₐ receptor couples to the Gq protein, which activates phospholipase C and leads to an increase in intracellular calcium.

-

Procedure: a. Use a cell line stably expressing the human 5-HT₂ₐ receptor. b. Load the cells with a calcium-sensitive fluorescent dye. c. Apply varying concentrations of the test compound. d. Measure the change in fluorescence over time using a plate reader (e.g., FLIPR). e. Calculate the EC₅₀ (effective concentration to produce 50% of the maximal response) to determine agonist potency. f. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist's response.

-

4.3 In Vivo Behavioral Assays

-

Objective: To assess the psychoactive effects of the compound in an animal model.

-

Methodology (Example for potential hallucinogenic activity in rodents):

-

Assay Type: Head-twitch response (HTR) in mice. The HTR is a characteristic behavioral response in rodents that is highly correlated with 5-HT₂ₐ receptor activation by hallucinogens.

-

Procedure: a. Administer varying doses of the test compound to mice via an appropriate route (e.g., intraperitoneal injection). b. Place the mice in individual observation chambers. c. Record the number of head twitches over a specified period (e.g., 30-60 minutes). d. A dose-dependent increase in HTR frequency would suggest 5-HT₂ₐ agonist activity in vivo.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Potential 5-HT₂ₐ receptor signaling pathway for a phenethylamine agonist.

Caption: Experimental workflow for characterizing a novel psychoactive compound.

Conclusion

While no direct biological data for this compound is currently available, its chemical structure strongly suggests it is a candidate for psychoactivity, likely through modulation of monoamine neurotransmitter systems. Based on the extensive structure-activity relationship data for the phenethylamine class, it is plausible that this compound could interact with serotonin and/or dopamine receptors and transporters. The provided hypothetical experimental workflow offers a robust framework for elucidating its precise pharmacological profile. Any research into this and similar novel compounds should be conducted with appropriate safety precautions and ethical considerations.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 5. pure.skku.edu [pure.skku.edu]

- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a controlled substance in many jurisdictions. The synthesis, possession, and distribution of this compound may be illegal. All activities involving this substance should be conducted in strict compliance with local laws and regulations, and under the appropriate licenses and safety protocols.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a synthetic psychedelic of the 2C family. Initially synthesized in 1974 by Alexander Shulgin, 2C-B has a rich history of use in both therapeutic and recreational contexts.[1][2] This document details its mechanism of action, focusing on its interaction with serotonergic receptors, and provides a summary of its pharmacokinetic and pharmacodynamic properties. Furthermore, this guide includes detailed experimental protocols for its chemical synthesis, as well as for key in vitro assays essential for its pharmacological characterization. Quantitative data are presented in tabular format for ease of reference, and key processes are visualized using diagrams generated with Graphviz.

Discovery and History

4-Bromo-2,5-dimethoxyphenethylamine, commonly known as 2C-B, was first synthesized by the American chemist Alexander Shulgin in 1974 from 2,5-dimethoxybenzaldehyde.[1][3][4] Shulgin's work on phenethylamines, extensively documented in his book "PiHKAL (Phenethylamines I Have Known and Loved)," aimed to explore the structure-activity relationships of psychedelic compounds.[4][5][6]

Initially, 2C-B was explored by the psychiatric community as a potential aid in psychotherapy due to its reported ability to induce a state of enhanced sensory perception and emotional openness with fewer introspective demands compared to other classic psychedelics.[1][7] However, its use in a therapeutic setting was short-lived, partly due to its notable gastrointestinal side effects and a perceived lack of the profound empathogenic effects associated with compounds like MDMA.[1][8]

In the 1980s and early 1990s, 2C-B was commercially and legally sold under various trade names, including "Erox," "Nexus," "Venus," and "Performax," and was often marketed as an aphrodisiac.[1][8][9][10] Its popularity as a recreational substance grew, particularly in the rave and club scenes, where it was sometimes sold as a substitute for MDMA ("ecstasy").[8][10] The increasing recreational use led to its legal control. In the United States, 2C-B was placed on Schedule I of the Controlled Substances Act in 1995 by the Drug Enforcement Administration (DEA).[2][8] It is now a controlled substance in many countries worldwide, classified under Schedule II of the United Nations Convention on Psychotropic Substances.[1]

Physicochemical Properties

The physicochemical properties of 2C-B are summarized in the table below. This data is essential for its handling, formulation, and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine | [1] |

| Molecular Formula | C₁₀H₁₄BrNO₂ | [1] |

| Molar Mass | 260.131 g·mol⁻¹ | [1] |

| CAS Number | 66142-81-2 (base) | [1] |

| 56281-37-9 (hydrochloride) | [11] | |

| Melting Point (°C) | 237-239 (hydrochloride) | [11] |

| Solubility (HCl salt) | Slightly soluble in acetone, soluble in chloroform, insoluble in ether, soluble in methanol, soluble in water | [11] |

| λmax | 296 nm | [12] |

Synthesis

The synthesis of 2C-B, as described by Alexander Shulgin in PiHKAL, starts from 2,5-dimethoxybenzaldehyde. The general workflow involves a Henry reaction to form the nitrostyrene, followed by reduction to the corresponding phenethylamine, and subsequent bromination.

Synthesis Workflow

Caption: Synthesis workflow for 2C-B Hydrochloride.

Experimental Protocol: Synthesis of 2C-B Hydrochloride

The following protocol is an adaptation of the synthesis described by Alexander Shulgin.

Step 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene

-

To a solution of 2,5-dimethoxybenzaldehyde (24.9 g, 0.15 mol) in 150 mL of isopropanol, add nitromethane (10 g, 0.16 mol) and ethylenediammonium acetate (2.7 g, 15 mmol).

-

Gently heat the mixture until all solids dissolve.

-

Allow the solution to stand at room temperature for 24 hours, then transfer to a refrigerator for an additional 24 hours.

-

Collect the resulting orange crystalline precipitate by filtration, wash with cold isopropanol, and air dry. This yields 2,5-dimethoxy-β-nitrostyrene.[13]

Step 2: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)

-

Prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Slowly add a solution of 2,5-dimethoxy-β-nitrostyrene in anhydrous THF to the LAH suspension with stirring.

-

After the addition is complete, reflux the mixture for several hours to ensure complete reduction.

-

Cool the reaction mixture and cautiously quench the excess LAH by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Remove the solvent from the filtrate under reduced pressure to yield 2,5-dimethoxyphenethylamine (2C-H) as an oil.[13]

Step 3: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

-

Dissolve the 2C-H oil in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the 2C-H solution with stirring.

-

After the addition is complete, stir the mixture for a period to allow for complete bromination.

-

The product, 2C-B hydrobromide, may precipitate from the solution.

Step 4: Conversion to 2C-B Hydrochloride

-

Dissolve the crude 2C-B hydrobromide in a mixture of glacial acetic acid and water.

-

Add concentrated hydrochloric acid to the solution.

-

The 2C-B hydrochloride will precipitate as a crystalline solid.

-

Collect the solid by filtration, wash with water, then with ether, and air dry to yield 2C-B hydrochloride.[13]

Pharmacology

Mechanism of Action

The psychedelic effects of 2C-B are primarily mediated by its interaction with the central nervous system, particularly the serotonergic system. It acts as a partial agonist at the serotonin 5-HT₂ₐ and 5-HT₂c receptors.[1][14][15] There are some conflicting reports in the literature, with some studies suggesting it may also act as a 5-HT₂ₐ receptor antagonist under certain experimental conditions.[13][14][15][16] The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 signaling pathway.[1][17]

Signaling Pathway

The activation of the 5-HT₂ₐ receptor by an agonist like 2C-B initiates an intracellular signaling cascade. This pathway is crucial for the psychoactive effects of serotonergic psychedelics.

Caption: 5-HT₂ₐ receptor signaling pathway activated by 2C-B.

This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][18] These downstream events are thought to modulate neuronal excitability and synaptic plasticity, contributing to the perceptual and cognitive alterations characteristic of the psychedelic experience.

Pharmacokinetics and Pharmacodynamics

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of 2C-B.

Table 1: Pharmacokinetic Parameters of 2C-B

| Parameter | Value | Notes |

| Route of Administration | Oral, Insufflation, Rectal | [1] |

| Oral Dose Range | 12 - 24 mg | As per Shulgin's PiHKAL.[1] |

| Onset of Action (Oral) | 20 - 90 minutes | [1] |

| Duration of Action (Oral) | 2 - 8 hours | [1] |

| Peak Plasma Concentration (Cmax) | 5.4 ± 1.7 ng/mL | After a 30 mg oral dose.[1] |

| Time to Peak (Tmax) | 2.3 ± 1.0 hours | After a 30 mg oral dose.[1] |

| Elimination Half-life | 1.2 - 2.5 hours | [1] |

| Metabolism | Primarily by monoamine oxidase (MAO-A and MAO-B) and CYP450 enzymes.[1] | Deamination and demethylation are key metabolic pathways.[1] |

| Metabolites | BDMPE, BDMPAA, BDMBA | [1] |

| Excretion | Urine | [1] |

Table 2: Receptor Binding and Functional Activity of 2C-B

| Receptor | Assay Type | Value | Notes |

| 5-HT₂ₐ | β-arrestin2 recruitment | EC₅₀ = 9.03 nM | [19] |

| 5-HT₂ₐ | β-arrestin2 recruitment | Efficacy = 89.0% (vs LSD) | [19] |

| 5-HT₂c | Arachidonic acid release | pEC₅₀ = 6.8 | [12] |

| 5-HT₂ₐ | Antagonist activity (Xenopus oocytes) | Potency ~30-fold lower than 2C-I | [16] |

Experimental Protocols for In Vitro Assays

5-HT₂ₐ Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., 2C-B) for the 5-HT₂ₐ receptor.

Materials:

-

Cell membranes from a cell line stably expressing human 5-HT₂ₐ receptors (e.g., CHO-K1 cells).[7][20]

-

Non-specific binding control: Mianserin or another suitable 5-HT₂ₐ antagonist.

-

Assay buffer (e.g., HEPES buffer, pH 7.4).[14]

-

Test compound (2C-B) at various concentrations.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare a dilution series of the test compound (2C-B) in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]ketanserin) at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.

-

For determining total binding, add assay buffer instead of the test compound.

-

For determining non-specific binding, add a high concentration of the non-specific binding control (e.g., mianserin).

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the microfilter plate using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[20]

Phospholipase C (PLC) Functional Assay

This assay measures the functional activity of 2C-B at the 5-HT₂ₐ receptor by quantifying the production of inositol phosphates, a downstream product of PLC activation.

Materials:

-

A cell line expressing the human 5-HT₂ₐ receptor.

-

[³H]myo-inositol for radiolabeling.

-

Assay medium (e.g., DMEM/F12).

-

LiCl solution.

-

Test compound (2C-B) at various concentrations.

-

Quenching solution (e.g., trichloroacetic acid).

-

Anion exchange chromatography columns.

-

Scintillation cocktail and counter.

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Label the cells with [³H]myo-inositol in an inositol-free medium for 24-48 hours.

-

Wash the cells and pre-incubate them with assay medium containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add the test compound (2C-B) at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).

-

Neutralize the samples and apply them to anion exchange columns.

-

Wash the columns to remove free [³H]myo-inositol.

-

Elute the total [³H]inositol phosphates with a suitable eluent (e.g., ammonium formate/formic acid).

-

Quantify the radioactivity in the eluates using liquid scintillation counting.

-

Plot the amount of [³H]inositol phosphates produced against the concentration of the test compound and analyze the data using non-linear regression to determine the EC₅₀ and Emax values.

Conclusion

4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a classic psychedelic phenethylamine with a well-documented history and a reasonably well-understood mechanism of action centered on the serotonergic system, particularly the 5-HT₂ₐ and 5-HT₂c receptors. Its synthesis, pioneered by Alexander Shulgin, is achievable through standard organic chemistry techniques. The pharmacological characterization of 2C-B and its analogs relies on established in vitro assays, such as receptor binding and functional assays, which are crucial for understanding their therapeutic potential and structure-activity relationships. This guide provides a foundational resource for researchers and scientists interested in the study of serotonergic psychedelics. Further research is warranted to fully elucidate the complex pharmacology of 2C-B and to explore its potential therapeutic applications in a controlled and scientific setting.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. 2C-B - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin [psychedelics.com]

- 5. PiHKAL - Wikipedia [en.wikipedia.org]

- 6. PIHKAL/TIHKAL [ucl.ac.uk]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. swgdrug.org [swgdrug.org]

- 12. caymanchem.com [caymanchem.com]

- 13. Successful 2C-B Syntheses [chemistry.mdma.ch]

- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

- 17. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. βk-2C-B - Wikipedia [en.wikipedia.org]

- 20. 5-HT2A receptor binding assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-2-(o-tolyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methoxy-2-(o-tolyl)ethanamine is a primary amine featuring a methoxy group and an o-tolyl moiety attached to a two-carbon ethylamine backbone. This structural motif is of interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. The synthesis of arylethylamines is a fundamental process in the preparation of numerous pharmaceuticals. This document outlines a detailed protocol for a potential synthetic route to this compound, based on established chemical transformations. The proposed synthesis is a multi-step process commencing from readily available starting materials.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from o-tolualdehyde. The key steps involve a Grignard reaction to introduce a hydroxymethyl group, followed by a Williamson ether synthesis to install the methoxy group, and finally, a nitrile formation and reduction to yield the target primary amine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(o-Tolyl)ethane-1,2-diol

This step involves the reaction of o-tolualdehyde with a methyl Grignard reagent to form the corresponding secondary alcohol, which is then dihydroxylated. A more direct approach to a related intermediate could be the dihydroxylation of o-methylstyrene. However, for this protocol, we will proceed with a different route to build the carbon skeleton. A more common approach to a related precursor would be the reduction of the aldehyde followed by the introduction of the second hydroxyl group. For the sake of a clear protocol, we will outline a hypothetical robust method.

An alternative and more direct approach to a precursor is the reaction of o-tolylmagnesium bromide with ethylene oxide.

-

Reagents and Materials:

-

o-Tolualdehyde

-

Methylmagnesium bromide (3 M in diethyl ether)

-

Dry tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add o-tolualdehyde (1.0 eq) dissolved in dry THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (1.1 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Synthesis of 2-Methoxy-1-(o-tolyl)ethanol

This step involves the selective methylation of one of the hydroxyl groups. Protecting the secondary alcohol, methylating the primary, and then deprotecting would be a more controlled approach. However, for simplicity, a direct methylation is described, which may require optimization to achieve good selectivity.

-

Reagents and Materials:

-

1-(o-Tolyl)ethane-1,2-diol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide (MeI)

-

Dry tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq, washed with hexanes to remove mineral oil).

-

Add dry THF and cool the suspension to 0 °C.

-

Slowly add a solution of 1-(o-tolyl)ethane-1,2-diol (1.0 eq) in dry THF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 3: Synthesis of 2-Methoxy-2-(o-tolyl)acetonitrile

This step converts the alcohol to a nitrile, which is a precursor to the amine. This is achieved via an intermediate tosylate.

-

Reagents and Materials:

-

2-Methoxy-1-(o-tolyl)ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Dissolve 2-methoxy-1-(o-tolyl)ethanol (1.0 eq) in pyridine and cool to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) in portions.

-

Stir the reaction at 0 °C for 4 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude tosylate, which is used directly in the next step.

-

Dissolve the crude tosylate in DMSO and add sodium cyanide (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude nitrile by column chromatography.

-

Step 4: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine.

-

Reagents and Materials:

-

2-Methoxy-2-(o-tolyl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

1 M Sodium hydroxide (NaOH)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq) in dry THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 2-methoxy-2-(o-tolyl)acetonitrile (1.0 eq) in dry THF.

-

After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and quench by the sequential and careful addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

-

Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.

-

Data Presentation

Table 1: Summary of Reagents and Expected Products

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | o-Tolualdehyde | MeMgBr, THF | 1-(o-Tolyl)ethane-1,2-diol | 70-80 |

| 2 | 1-(o-Tolyl)ethane-1,2-diol | NaH, MeI, THF | 2-Methoxy-1-(o-tolyl)ethanol | 60-70 |

| 3 | 2-Methoxy-1-(o-tolyl)ethanol | TsCl, Pyridine; NaCN, DMSO | 2-Methoxy-2-(o-tolyl)acetonitrile | 50-60 |

| 4 | 2-Methoxy-2-(o-tolyl)acetonitrile | LiAlH₄, THF | This compound | 80-90 |

Table 2: Physicochemical and Spectroscopic Data (Predicted)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | C₁₀H₁₅NO | 165.23 | Colorless to pale yellow oil | 7.1-7.3 (m, 4H), 4.2-4.4 (m, 1H), 3.3 (s, 3H), 2.8-3.0 (m, 2H), 2.3 (s, 3H), 1.5 (br s, 2H) | 137.0, 135.5, 130.5, 127.5, 126.0, 125.5, 82.0, 57.0, 45.0, 19.0 |

Signaling Pathway Context

While the specific biological activity and signaling pathway of this compound is not established in the public domain, many arylethylamines are known to interact with monoamine neurotransmitter systems. For instance, they can act as agonists or antagonists at serotonin, dopamine, and norepinephrine receptors, or as inhibitors of monoamine transporters. A generalized diagram of a potential interaction with a G-protein coupled receptor (GPCR) is shown below.

Caption: Generalized GPCR signaling pathway for arylethylamines.

Disclaimer: This document provides a proposed synthetic protocol. Actual laboratory implementation may require optimization of reaction conditions, concentrations, and purification methods. All procedures should be carried out by trained personnel in a properly equipped chemical laboratory, following all appropriate safety precautions.

Experimental Applications of Substituted Phenethylamines in Neuropharmacology: A Focus on 2,5-Dimethoxy-4-methylphenethylamine

Disclaimer: The compound "2-Methoxy-2-(o-tolyl)ethanamine," as specified in the user request, is not found in the reviewed scientific literature. The following application notes and protocols are based on the structurally related compound 2,5-dimethoxy-4-methylphenethylamine (2C-D) , a substituted phenethylamine with available neuropharmacological data. This information is intended to serve as a representative example of the experimental evaluation of this class of compounds.

Application Notes

Substituted phenethylamines represent a broad class of psychoactive compounds that are of significant interest in neuropharmacology. These molecules, characterized by a phenethylamine core structure, can exhibit a wide range of effects on the central nervous system by interacting with various neurotransmitter systems. A key area of investigation for these compounds is their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By modulating the reuptake of these key neurotransmitters, substituted phenethylamines can significantly alter synaptic concentrations of dopamine, norepinephrine, and serotonin, leading to a variety of physiological and behavioral effects.

The compound 2,5-dimethoxy-4-methylphenethylamine (2C-D) is a representative member of this class. Experimental studies have focused on characterizing its affinity for and functional effects on monoamine transporters to understand its mechanism of action and potential psychoactive properties. Such investigations are crucial for drug development professionals and researchers exploring the therapeutic potential and abuse liability of novel psychoactive substances. The primary experimental approaches involve in vitro assays using cells heterologously expressing these transporters to determine binding affinities and functional uptake or release activities.

Key Research Applications:

-

Primary Target Identification: Determining the binding affinity of the compound for a panel of neuroreceptors and transporters to identify its primary molecular targets.

-

Mechanism of Action Studies: Elucidating whether the compound acts as a reuptake inhibitor or a releasing agent at its target transporters.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of structurally related compounds to understand how chemical modifications influence their pharmacological profile.

-

Lead Compound Optimization: Guiding the chemical modification of lead compounds to enhance potency, selectivity, and therapeutic efficacy while minimizing off-target effects.

Data Presentation

The following tables summarize the quantitative data for the interaction of 2,5-dimethoxy-4-methylphenethylamine (2C-D) with human monoamine transporters.

Table 1: Binding Affinities of 2,5-dimethoxy-4-methylphenethylamine (2C-D) at Monoamine Transporters

| Transporter | Ki (nM) |

| Dopamine Transporter (DAT) | >30,000 |

| Norepinephrine Transporter (NET) | >30,000 |

| Serotonin Transporter (SERT) | 31,000 |

Data from Eshleman et al., 2013.[1][2]

Table 2: Functional Activity of 2,5-dimethoxy-4-methylphenethylamine (2C-D) at Monoamine Transporters

| Transporter | Assay | IC50 (nM) |

| Dopamine Transporter (DAT) | [3H]Dopamine Uptake | >30,000 |

| Norepinephrine Transporter (NET) | [3H]Norepinephrine Uptake | 45,000 |

| Serotonin Transporter (SERT) | [3H]Serotonin Uptake | 77,000 |

Data from Eshleman et al., 2013.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 2,5-dimethoxy-4-methylphenethylamine (2C-D).

Protocol 1: Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

-

HEK293 cells stably expressing the human DAT, NET, or SERT.

-

Radioligands: [125I]RTI-55 for DAT and SERT, [3H]nisoxetine for NET.

-

Test compound (2,5-dimethoxy-4-methylphenethylamine).

-

Non-specific binding inhibitors: Benztropine for DAT, desipramine for NET, and imipramine for SERT.

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

-

96-well microplates.

-

Scintillation counter.

Methodology:

-

Cell Preparation: Culture HEK293 cells expressing the target transporter to confluence. Harvest and prepare cell membrane homogenates.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to allow for binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Monoamine Transporter Uptake Assays

Objective: To determine the functional potency (IC50) of the test compound to inhibit the uptake of neurotransmitters by the human DAT, NET, and SERT.

Materials:

-

HEK293 cells stably expressing the human DAT, NET, or SERT, plated in 96-well microplates.

-

Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.

-

Test compound (2,5-dimethoxy-4-methylphenethylamine).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation counter.

Methodology:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere and grow to form a monolayer.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates for a short time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up into the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the concentration-response curve for the inhibition of neurotransmitter uptake.

Visualizations

Caption: Experimental workflow for neuropharmacological characterization.

Caption: Monoamine transporter inhibition by a substituted phenethylamine.

References

Application Notes and Protocols for 2-Methoxy-2-(o-tolyl)ethanamine in Pharmaceutical Synthesis

Disclaimer: The following application notes and protocols are a theoretical guide based on analogous compounds and general synthetic methodologies. As of the date of this document, specific literature detailing the synthesis and pharmaceutical applications of "2-Methoxy-2-(o-tolyl)ethanamine" is not publicly available. These protocols are intended for informational purposes for researchers, scientists, and drug development professionals and should be adapted and validated under appropriate laboratory settings.

Introduction

This compound is a substituted phenethylamine derivative. While direct applications are not documented, its structural motifs—a methoxy group on the benzylic carbon and an o-tolyl group—suggest its potential as a valuable precursor in the synthesis of complex pharmaceutical agents. The o-tolyl group is a feature in various bioactive molecules, including those targeting neurotransmitter receptors and PD-1/PD-L1 protein-protein interactions.[1][2] The methoxy-ethanamine backbone is a common scaffold in medicinal chemistry, offering sites for further functionalization.

These notes provide a plausible synthetic approach to this compound and hypothesize its application as a precursor based on the known activities of structurally related compounds.

Potential Pharmaceutical Applications

Based on the structural components of this compound, it can be hypothesized as a precursor for the following classes of therapeutic agents:

-

Neuropharmacological Agents: The phenethylamine core is central to many psychoactive compounds and neurotransmitter analogues. The specific substitution pattern of this compound could be exploited to synthesize novel ligands for serotonin, dopamine, or norepinephrine transporters and receptors.

-

Oncology Therapeutics: The o-tolyl moiety has been incorporated into small-molecule inhibitors of the PD-1/PD-L1 pathway, a critical target in cancer immunotherapy.[2] This precursor could serve as a starting point for developing new immunomodulatory drugs.

-

Cardiovascular Drugs: Substituted phenethylamines are also found in various cardiovascular medications. Further derivatization of the primary amine could lead to compounds with activity at adrenergic receptors, potentially influencing blood pressure and heart rate.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 2-alkoxy-2-arylethanamines. One such approach involves the reduction of an α-methoxy-α-(o-tolyl)acetonitrile intermediate.

Synthetic Workflow

The proposed two-step synthesis is outlined below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of α-Methoxy-α-(o-tolyl)acetonitrile

-

To a solution of o-tolualdehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., ZnI₂ or a chiral catalyst for asymmetric synthesis).

-

Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

-

Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude cyanohydrin in methanol and add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl in methanol).

-

Stir the reaction at room temperature or with gentle heating until the formation of the α-methoxy nitrile is complete.

-

Neutralize the reaction, remove the methanol under reduced pressure, and partition the residue between water and an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield α-methoxy-α-(o-tolyl)acetonitrile.

Step 2: Reduction to this compound

-

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of α-methoxy-α-(o-tolyl)acetonitrile (1.0 eq) in the same solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with the solvent.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by distillation under reduced pressure or by conversion to a salt and recrystallization.

-

-

Method B: Catalytic Hydrogenation

-

Dissolve α-methoxy-α-(o-tolyl)acetonitrile (1.0 eq) in methanol or ethanol, and add a catalytic amount of Raney Nickel or a palladium catalyst.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until hydrogen uptake ceases.

-

Filter the catalyst through a pad of Celite and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the product.

-

Data Presentation (Illustrative)

The following tables present hypothetical data for the synthesis of this compound, based on typical yields and purities for analogous reactions.

Table 1: Synthesis of α-Methoxy-α-(o-tolyl)acetonitrile

| Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

| o-Tolualdehyde | TMSCN, ZnI₂, MeOH, H⁺ | CH₂Cl₂, MeOH | 12 | 25 | 75-85 | >95 (GC) |

Table 2: Reduction to this compound

| Starting Material | Reduction Method | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

| α-Methoxy-α-(o-tolyl)acetonitrile | LiAlH₄ | THF | 6 | 65 | 70-80 | >98 (GC-MS) |

| α-Methoxy-α-(o-tolyl)acetonitrile | H₂/Raney Ni | Methanol | 8 | 25 | 80-90 | >98 (GC-MS) |

Logical Relationship Diagram for Precursor Application

The following diagram illustrates the potential logical flow from the precursor to a final pharmaceutical product.

Caption: Drug development workflow starting from the precursor.

References

Application Notes and Protocols for the Quantification of 2-Methoxy-2-(o-tolyl)ethanamine

This document provides detailed application notes and protocols for the quantitative analysis of "2-Methoxy-2-(o-tolyl)ethanamine," a compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific validated methods for this analyte, the following protocols are based on established analytical techniques for structurally related phenethylamine derivatives and new psychoactive substances (NPS). The primary recommended techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the identification and quantification of such compounds in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability, and to provide more specific mass spectra for identification.[1][2][3]

Experimental Protocol: GC-MS with Derivatization

This protocol outlines the analysis of this compound in a non-biological matrix (e.g., a seized powder or a research sample).

1.1.1. Sample Preparation and Derivatization

-

Standard and Sample Preparation:

-

Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

-

For unknown samples, dissolve a known weight of the sample in methanol to achieve an estimated concentration within the calibration range.

-

-

Derivatization:

-

Transfer 100 µL of each standard or sample solution to a clean glass vial.

-

Add 50 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA). The use of perfluoroacyl derivatives can aid in mass spectral differentiation of isomeric compounds.[1]

-

Cap the vials tightly and heat at 70°C for 30 minutes.

-

Allow the vials to cool to room temperature before analysis.

-

1.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for identification.

1.1.3. Data Analysis

-

Quantification: Use the peak area of a characteristic ion of the derivatized analyte for quantification against the calibration curve.

-

Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the reference standard.

Expected Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the GC-MS method. These values are illustrative and should be determined during method validation.

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Experimental Workflow Diagram

References

- 1. GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC-MS Analysis of Acylated Derivatives of a Series of Side Chain Regioisomers of 2-Methoxy-4-Methyl-Phenethylamines | Office of Justice Programs [ojp.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Derivatization of 2-Methoxy-2-(o-tolyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals